2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride
Overview
Description
2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is a specialized chemical compound with a unique structure that includes a fluorine atom, a sulfonamide group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:
Nitration: : The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group, forming 2-fluoronitrobenzene.
Reduction: : The nitro group is then reduced to an amino group, yielding 2-fluoroaniline.
Sulfonation: : The amino group is sulfonated to form 2-fluoro-4-aminobenzene-1-sulfonic acid.
Amidation: : The sulfonic acid group is converted to a sulfonamide group by reacting with propane-1-sulfonyl chloride, resulting in 2-fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonic acid.
Chlorination: : Finally, the sulfonic acid group is converted to a sulfonyl chloride group, producing this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like ammonia (NH3) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Higher oxidation state derivatives, such as carboxylic acids.
Reduction: : Derivatives with reduced functional groups, such as amines.
Substitution: : Substituted derivatives where the sulfonyl chloride group is replaced by other functional groups.
Scientific Research Applications
2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: : The compound can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-Fluoro-4-(butane-1-sulfonamido)benzene-1-sulfonyl chloride
2-Fluoro-4-(pentane-1-sulfonamido)benzene-1-sulfonyl chloride
2-Fluoro-4-(hexane-1-sulfonamido)benzene-1-sulfonyl chloride
These compounds differ in the length of the alkyl chain in the sulfonamide group, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific structure and the balance of functional groups, which can influence its reactivity and utility in various applications.
Properties
IUPAC Name |
2-fluoro-4-(propylsulfonylamino)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO4S2/c1-2-5-17(13,14)12-7-3-4-9(8(11)6-7)18(10,15)16/h3-4,6,12H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUWEYGSOPXAFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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